What are the physical and chemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate?
What are the physical and chemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. The information is compiled from various chemical databases and scientific literature, presented in a structured format to facilitate research and development activities.
Compound Identification
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic organic compound featuring a pyrazole ring system.[1] The pyrazole core is substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.[1] Its unique structure makes it a compound of interest in synthetic chemistry and potentially for applications in medicinal chemistry, given the prevalence of pyrazole derivatives in pharmaceuticals.
| Identifier | Value |
| IUPAC Name | methyl 1-methyl-4-nitropyrazole-5-carboxylate[2] |
| CAS Number | 309740-49-6[1][2] |
| Molecular Formula | C₆H₇N₃O₄[1][2] |
| Synonyms | methyl 2-methyl-4-nitropyrazole-3-carboxylate, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-nitro-, methyl ester[2] |
| PubChem CID | 1255549[2] |
| InChI | InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3[2] |
| InChIKey | ANWHCLPGJQUYRX-UHFFFAOYSA-N[2] |
| SMILES | CN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OC[2] |
Physicochemical Properties
The following table summarizes the key computed and experimental physicochemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
| Property | Value | Source |
| Molecular Weight | 185.14 g/mol | PubChem[1][2] |
| Exact Mass | 185.04365571 Da | PubChem[2] |
| Physical State | Solid (predicted) | --- |
| XLogP3-AA | 0.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. The following data has been reported:
| Spectroscopy Type | Observed Peaks and Assignments |
| ¹H NMR | δ 4.14 ppm (singlet, N-CH₃); δ 3.7-3.9 ppm (singlet, O-CH₃)[1] |
| Infrared (IR) | 1550-1500 cm⁻¹ (strong, asymmetric NO₂ stretch); 1390-1330 cm⁻¹ (strong, symmetric NO₂ stretch)[1] |
Chemical Properties and Reactivity
The chemical behavior of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is dictated by its functional groups: the pyrazole ring, the nitro group, and the methyl ester.
-
Pyrazole Ring: The pyrazole moiety is an aromatic heterocycle, which generally confers stability to the molecule.
-
Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring. This group can undergo reduction to form an amino group (NH₂), a common transformation in the synthesis of pharmaceutical intermediates.[1]
-
Methyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification. It can also serve as a handle for nucleophilic substitution reactions to produce amides or other derivatives.[1]
Experimental Protocols
Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
-
Nitration of a Pyrazole Precursor: A suitable pyrazole precursor, such as methyl 1-methyl-1H-pyrazole-5-carboxylate, can be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 4-position.
-
Esterification and N-methylation: Alternatively, a synthesis could start from 4-nitropyrazole. The carboxylate group can be introduced, followed by N-methylation of the pyrazole ring. A plausible route is the reaction of 4-nitropyrazole with methyl chloroacetate in the presence of a base.[1]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR spectra to identify the chemical shifts and multiplicities of the proton signals, confirming the presence of the N-methyl and O-methyl groups.
-
Record ¹³C NMR spectra to identify the chemical shifts of the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound, for example, as a KBr pellet or a thin film.
-
Record the IR spectrum and identify the characteristic absorption bands for the functional groups, particularly the strong stretches of the nitro group (NO₂) and the carbonyl group (C=O) of the ester.
-
Visualizations
